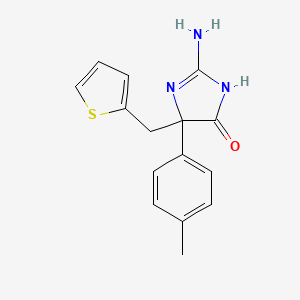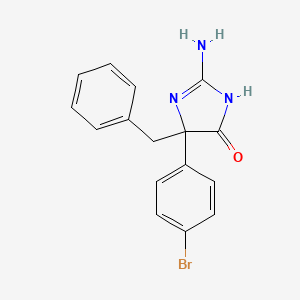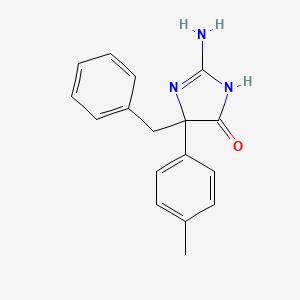
2-Amino-5-(4-methylphenyl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-5-(4-methylphenyl)-5-(thiophen-2-ylmethyl)-4,5-dihydro-1H-imidazol-4-one, also known as “AMT”, is a synthetic organic compound with a unique molecular structure. It is a derivative of imidazole, a five-membered ring nitrogen-containing heterocyclic compound. The compound is of interest due to its potential application in pharmaceuticals, biochemistry, and other scientific research.
Mecanismo De Acción
The mechanism of action of AMT is not yet fully understood. However, it is thought to act as a modulator of several biological pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. It is also believed to act as an inhibitor of NF-κB transcription, which is involved in the regulation of inflammation and cell death. Additionally, it is thought to act as an inhibitor of the MAPK pathway, which is involved in cell differentiation and proliferation. Finally, it is thought to inhibit the PI3K/Akt pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects
AMT has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of certain bacteria, and it has also been shown to have anti-inflammatory and anti-cancer properties. Additionally, it has been shown to improve the efficiency of enzyme-catalyzed reactions, and to act as an antioxidant. Finally, it has been shown to have neuroprotective properties, and to be potentially beneficial for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using AMT in lab experiments include its low cost, its easy availability, and its low toxicity. Additionally, it is relatively stable and has a low melting point, making it suitable for use in a variety of experiments. The main limitation of using AMT in lab experiments is that its mechanism of action is not yet fully understood, which can make it difficult to accurately interpret results.
Direcciones Futuras
Future research on AMT could focus on further elucidating its mechanism of action and determining its potential applications in pharmaceuticals and biochemistry. Additionally, further research could focus on its potential as a therapeutic agent for neurodegenerative diseases, its ability to inhibit the growth of certain bacteria, and its potential as an antioxidant. Finally, further research could focus on its potential as a modulator of biological pathways, and its ability to improve the efficiency of enzyme-catalyzed reactions.
Métodos De Síntesis
AMT can be synthesized by the reaction of 4-methylthiophenol with 2-amino-5-methyl-4,5-dihydroimidazole in the presence of an acid catalyst. This reaction produces a new carbon-carbon bond, and yields a product with a thiazole ring. The reaction is carried out in a solvent such as ethanol or methanol, and the reaction temperature is typically kept between 0-25°C. The reaction is typically complete within 2 hours.
Aplicaciones Científicas De Investigación
AMT has been studied extensively in scientific research due to its potential application in pharmaceuticals and biochemistry. It has been studied for its anti-inflammatory and anti-cancer properties, and its ability to inhibit the growth of certain bacteria. It has also been studied for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Additionally, AMT has been studied for its ability to improve the efficiency of enzyme-catalyzed reactions, and for its potential as an antioxidant.
Propiedades
IUPAC Name |
2-amino-4-(4-methylphenyl)-4-(thiophen-2-ylmethyl)-1H-imidazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS/c1-10-4-6-11(7-5-10)15(9-12-3-2-8-20-12)13(19)17-14(16)18-15/h2-8H,9H2,1H3,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWRHEIESLYKHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(C(=O)NC(=N2)N)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-(4-methylphenyl)-5-[(thiophen-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-5-(3-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345585.png)

![2-Amino-5-(4-fluorophenyl)-5-[(4-fluorophenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345607.png)
![2-Amino-5-(4-fluorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345618.png)

![2-Amino-5-(4-bromophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345625.png)

![2-Amino-5-[(4-methoxyphenyl)methyl]-5-(4-methylphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345634.png)



![2-Amino-5-(4-methylphenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345679.png)
![2-Amino-5-[(4-fluorophenyl)methyl]-5-(3-methoxyphenyl)-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345681.png)
